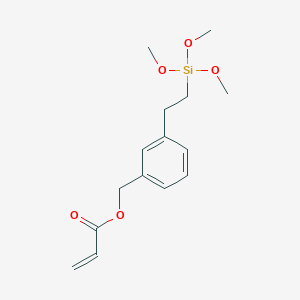

(Acryloxymethyl)phenethyltrimethoxysilane

Description

Contextualization within Organosilane Chemistry

Organosilanes are a class of organosilicon compounds characterized by the presence of at least one carbon-silicon bond. amazonaws.com Within this broad family, (Acryloxymethyl)phenethyltrimethoxysilane is classified as a functional silane (B1218182), specifically a trialkoxysilane. cfmats.com The general structure of such silanes is R-Si(OR')₃, where R is an organofunctional group and OR' is a hydrolyzable alkoxy group. In the case of (Acryloxymethyl)phenethyltrimethoxysilane, the trimethoxysilyl moiety (-Si(OCH₃)₃) serves as the inorganic-reactive part of the molecule. cfmats.com This group can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups on the surface of inorganic materials like glass, silica (B1680970), and metal oxides, forming stable covalent bonds (Si-O-Substrate). gelest.com

The organic-reactive component of (Acryloxymethyl)phenethyltrimethoxysilane is the acryloxymethyl group. researchgate.netresearchgate.net This functional group is capable of participating in free-radical polymerization reactions, making it compatible with a wide range of organic polymers, particularly those based on acrylics and methacrylics. The phenethyl group [(C₆H₅)CH₂CH₂-] provides a spacer between the reactive acrylate (B77674) and the silylating portion of the molecule, which can influence the flexibility and interfacial properties of the resulting composite material. The presence of this aromatic ring can also enhance thermal stability and compatibility with aromatic polymer matrices. nih.gov

Role as a Functional Silane Coupling Agent in Interfacial Science

The primary application of (Acryloxymethyl)phenethyltrimethoxysilane is as a silane coupling agent. cfmats.comresearchgate.net Coupling agents are crucial in materials science for their ability to create a strong and durable bond at the interface between two dissimilar materials, typically an inorganic filler or reinforcement and an organic polymer matrix. cfmats.com The effectiveness of (Acryloxymethyl)phenethyltrimethoxysilane in this role is a direct consequence of its bifunctional nature.

The mechanism of action at the interface involves a two-step process. First, the trimethoxysilyl groups hydrolyze to form silanols. These silanols then react with hydroxyl groups on the surface of an inorganic substrate, forming a robust covalent linkage. This process effectively modifies the surface of the inorganic material, transforming it from a hydrophilic, inorganic surface to a more hydrophobic, organo-reactive surface.

Subsequently, the acrylate functional group of the silane is available to co-react with the surrounding polymer matrix during polymerization or cross-linking. This creates a covalent bond between the modified inorganic surface and the polymer. The result is a significant improvement in the interfacial adhesion, which is critical for the effective transfer of stress from the polymer matrix to the reinforcing filler. This enhanced adhesion leads to improved mechanical properties in the final composite material, such as increased strength, stiffness, and durability. cfmats.com Furthermore, this silane is noted for its use in UV cure systems, where it exhibits less oxygen sensitivity, a valuable property in radiation-curing applications. gelest.comresearchgate.netresearchgate.net

Significance in the Development of Organic-Inorganic Hybrid Systems

Organic-inorganic hybrid systems are materials that combine the properties of both organic polymers (e.g., flexibility, processability, and functionality) and inorganic materials (e.g., rigidity, thermal stability, and strength) at the molecular or nanometer scale. (Acryloxymethyl)phenethyltrimethoxysilane is a key enabling technology in the creation of these advanced materials.

One notable application is in the formulation of low-k dielectric materials for the electronics industry. For instance, it has been cited as a component in the development of siloxane-based passivation layers for thin-film transistors. google.com In this context, the silane contributes to the formation of a cross-linked siloxane network with tailored dielectric properties, crucial for insulating and protecting the sensitive semiconductor components. google.com The organic functionality of the silane allows for the incorporation of specific properties into the inorganic siloxane backbone, leading to a hybrid material with optimized performance.

Another area of significance is in the development of advanced dental restorative materials. While direct research on (Acryloxymethyl)phenethyltrimethoxysilane in this application is limited, studies on structurally similar siloxane monomers, such as 1,3-bis[(p-acryloxymethyl) phenethyl] tetramethyldisiloxane (BAPD), highlight the potential of this class of compounds. nih.gov Composites based on BAPD have demonstrated low water sorption, a high degree of conversion during polymerization, and low polymerization shrinkage, all of which are desirable properties for dental restoratives. nih.gov The phenethyl and acrylate functionalities are key to achieving these performance characteristics, suggesting that (Acryloxymethyl)phenethyltrimethoxysilane could offer similar benefits.

Overview of Research Paradigms and Challenges

The research paradigm for (Acryloxymethyl)phenethyltrimethoxysilane is primarily driven by the pursuit of new and improved materials with tailored properties. The fundamental challenge in this field is to understand and control the structure-property relationships at the molecular level. For this specific silane, key research questions revolve around optimizing its synthesis, understanding the kinetics of its hydrolysis and condensation reactions, and elucidating the precise nature of the interface it forms in various composite systems.

A significant challenge is the hydrolytic sensitivity of the trimethoxysilyl group. researchgate.net While necessary for its function, premature hydrolysis can lead to self-condensation of the silane, reducing its effectiveness as a coupling agent. Therefore, controlling the reaction conditions, such as pH and water content, is critical for achieving optimal performance. The storage and handling of the material also require careful consideration to prevent degradation. cfmats.com

Another area of research focuses on the influence of the phenethyl group on the final properties of the material. Understanding how this bulky, aromatic group affects the conformation of the silane at the interface and its interaction with different polymer matrices is crucial for designing materials with specific mechanical and thermal properties.

From a broader perspective, the development of new functional silanes like (Acryloxymethyl)phenethyltrimethoxysilane is part of a larger trend towards the creation of "designer" molecules for specific applications. The ability to systematically modify the structure of these silanes to achieve desired outcomes is a central theme in contemporary materials science research. Future research will likely focus on developing more sophisticated characterization techniques to probe the interfacial region in situ, as well as on the development of new silane structures with enhanced functionality and performance.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-trimethoxysilylethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14-8-6-7-13(11-14)9-10-21(17-2,18-3)19-4/h5-8,11H,1,9-10,12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIYMLFFFCWHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC(=CC=C1)COC(=O)C=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Studies of Acryloxymethyl Phenethyltrimethoxysilane

Chemical Synthesis Routes to the Compound

The synthesis of (Acryloxymethyl)phenethyltrimethoxysilane is typically not a single-step process but a multi-step pathway. The most logical approach involves the initial synthesis of the phenethyltrimethoxysilane backbone, followed by the introduction or modification of a functional group on the phenyl ring to yield the final acryloxymethyl moiety.

A primary and widely employed method for creating the phenethyl-silicon bond is the hydrosilylation of a substituted styrene (B11656) with a hydrosilane. pku.edu.cn In this case, the reaction would involve a styrene derivative and trimethoxysilane (B1233946). The general reaction is catalyzed by a platinum-based catalyst, such as chloroplatinic acid or Karstedt's catalyst. silicone-surfactant.com

The synthesis can be envisioned via two main strategic pathways:

Hydrosilylation of a Pre-functionalized Styrene: This route involves the hydrosilylation of a styrene molecule that already contains a modifiable functional group, such as a hydroxymethyl or chloromethyl group, at the desired position on the phenyl ring (meta- or para-).

Step 1: Hydrosilylation. A substituted styrene (e.g., vinylbenzyl alcohol or vinylbenzyl chloride) is reacted with trimethoxysilane in the presence of a platinum catalyst. This reaction forms the corresponding (hydroxymethyl)phenethyltrimethoxysilane or (chloromethyl)phenethyltrimethoxysilane. The reaction must be carefully controlled to prevent polymerization of the styrene and to favor the desired isomer.

Step 2: Acryloylation. The intermediate is then reacted with acryloyl chloride or acrylic acid. If the intermediate is a (hydroxymethyl)phenethyltrimethoxysilane, it can be esterified with acryloyl chloride in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct. If starting from a (chloromethyl)phenethyltrimethoxysilane, a nucleophilic substitution reaction with an acrylate (B77674) salt (e.g., potassium acrylate) could be employed.

Functionalization of a Pre-formed Phenethyltrimethoxysilane: This alternative strategy begins with the hydrosilylation of unsubstituted styrene, followed by functionalization of the aromatic ring.

Step 1: Hydrosilylation. Styrene is reacted with trimethoxysilane to produce phenethyltrimethoxysilane.

Step 2: Functionalization. The aromatic ring of phenethyltrimethoxysilane is functionalized. This is a more challenging approach due to the potential for competing reactions at the silane (B1218182) moiety and the difficulty in controlling regioselectivity (ortho-, meta-, para- substitution). A common functionalization sequence might involve Friedel-Crafts acylation or chloromethylation, followed by reduction and subsequent acryloylation as described above.

The first pathway is generally preferred as it offers better control over the final product's isomeric purity.

Isomeric Considerations in Synthesis: m-, p-, α-, and β- Isomers

The synthesis of (Acryloxymethyl)phenethyltrimethoxysilane must address two distinct forms of isomerism: the position of the substituent on the phenyl ring (meta- or para-) and the position of the silyl (B83357) group on the ethyl bridge (alpha- or beta-).

m- and p- Isomers: The distinction between the meta- (1,3-substitution) and para- (1,4-substitution) isomers is determined by the choice of the starting styrene derivative. To synthesize the para-isomer, 4-vinylbenzyl alcohol would be used as the starting material. For the meta-isomer, a mixture of 3- and 4-vinylbenzyl alcohol is often used, requiring subsequent separation. Pure 3-vinylbenzyl alcohol can also be used if available.

α- and β- Isomers: These isomers arise from the regioselectivity of the hydrosilylation reaction. The addition of the Si-H bond across the vinyl group of styrene can occur in two ways:

Markovnikov addition: The silicon atom adds to the more substituted carbon of the double bond, yielding the alpha-isomer (1-phenyl-1-silylethane structure).

Anti-Markovnikov addition: The silicon atom adds to the less substituted carbon of the double bond, resulting in the desired beta-isomer (1-phenyl-2-silylethane structure). pku.edu.cn

For most coupling agent applications, the β-isomer is preferred due to its greater hydrolytic stability. The formation of the β-isomer is typically favored under kinetically controlled conditions with specific platinum catalysts. pku.edu.cn DFT studies have shown that the anti-Markovnikov pathway can be energetically favored, leading to the β-product. pku.edu.cn Careful selection of catalyst and reaction conditions is crucial to maximize the yield of the β-isomer and minimize the formation of the less stable α-isomer.

Purification and Characterization of Synthetic Products

Following synthesis, the crude product is a mixture containing the desired product, residual reactants, catalyst, solvent, and potentially isomeric byproducts. A multi-step purification process is therefore necessary.

Purification:

Filtration: The first step is often the removal of the heterogeneous catalyst (if used) or any precipitated salts by filtration. shinetsusilicone-global.com

Distillation: Fractional vacuum distillation is the most common method for purifying organosilanes. Due to the high boiling point of (Acryloxymethyl)phenethyltrimethoxysilane, this must be performed under high vacuum to prevent thermal decomposition of the acryloyl group. This step effectively separates the product from lower-boiling solvents and unreacted starting materials, and can also help to separate isomers to some extent.

Chromatography: For high-purity applications, column chromatography on silica (B1680970) gel may be employed. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) would be used to separate the target compound from closely related impurities.

Characterization: The structure and purity of the final product are confirmed using a combination of spectroscopic techniques.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the key functional groups in the molecule. researchgate.net The spectrum would be expected to show characteristic absorption bands. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Below are interactive tables summarizing the expected characterization data for p-(Acryloxymethyl)-β-phenethyltrimethoxysilane.

Table 1: Expected FTIR Spectral Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Acrylate Ester) | Stretch | ~1725 |

| C=C (Acrylate) | Stretch | ~1635 |

| Si-O-C | Stretch | ~1080 (broad) |

| C-H (Aromatic) | Stretch | ~3000-3100 |

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H | Aromatic | ~7.1-7.3 |

| -O-CH₂-Ar | Benzylic | ~5.1 |

| -CH=CH₂ | Vinylic | ~5.8-6.4 (multiplet) |

| Ar-CH₂- | Ethyl Bridge | ~2.7 |

| -CH₂-Si | Ethyl Bridge | ~0.9 |

Hydrolysis and Condensation Chemistry of Acryloxymethyl Phenethyltrimethoxysilane

Mechanism of Alkoxysilane Hydrolysis and Silanol (B1196071) Formation

(Acryloxymethyl)phenethylSi(OCH₃)₃ + 3H₂O ⇌ (Acryloxymethyl)phenethylSi(OH)₃ + 3CH₃OH

This reaction is a series of three consecutive and reversible steps, where each methoxy (B1213986) group is sequentially replaced by a hydroxyl group. nih.gov The presence of water is essential, and it can be introduced intentionally or be present as atmospheric moisture or on the surface of a substrate. gelest.com

The mechanism of hydrolysis is a bimolecular nucleophilic displacement (Sɴ2-Si). nih.govunm.edu In this process, a water molecule attacks the silicon atom. The rate of hydrolysis is influenced by the steric hindrance and electronic effects of the substituents on the silicon atom. The phenethyl group, being bulkier than a simple alkyl group, may sterically hinder the approach of water to the silicon center, potentially slowing down the initial hydrolysis step compared to smaller alkoxysilanes. Conversely, the electron-withdrawing nature of the acryloxymethyl group could influence the reactivity.

The hydrolysis process can be broken down into the following steps:

Initial Hydrolysis: One methoxy group is hydrolyzed to form a monosilanol.

Second Hydrolysis: A second methoxy group is hydrolyzed to form a disilanol.

Complete Hydrolysis: The final methoxy group is hydrolyzed to form the silanetriol, (Acryloxymethyl)phenethylsilanetriol. gelest.com

Condensation Reactions to Form Siloxane Bonds

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanols or with remaining alkoxide groups to form stable silicon-oxygen-silicon (Si-O-Si) linkages, which are the backbone of the resulting polysiloxane network. gelest.comnih.gov These reactions are also reversible.

Two primary condensation pathways exist:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an alkoxide group to form a siloxane bond and an alcohol molecule. nih.gov ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The formation of these siloxane bonds leads to the growth of oligomers and eventually a cross-linked three-dimensional network. gelest.com The structure of this network is significantly influenced by the reaction conditions.

In aqueous sol-gel processes, metal alkoxides like (Acryloxymethyl)phenethyltrimethoxysilane are hydrolyzed and condensed in the presence of a significant amount of water. researchgate.net This method typically involves a co-solvent, such as an alcohol, to ensure the miscibility of the alkoxysilane and water. dtic.mil The oxygen required for the formation of the metal-oxide network is supplied by the water molecules. researchgate.net

The process begins with the formation of a "sol," which is a colloidal suspension of small solid particles in a liquid. dtic.milionics-group.com As the condensation reactions proceed, these particles link together to form a continuous network that spans the entire volume of the liquid, resulting in a "gel." dtic.milionics-group.com

The properties of the final material are highly dependent on the conditions during the sol-gel process, such as pH, water-to-alkoxide ratio, and temperature. For instance, a high water-to-silane ratio generally favors more complete hydrolysis before significant condensation occurs.

Non-aqueous sol-gel processes are an alternative where the reactions are carried out in organic solvents with the strict exclusion of water. researchgate.net In these systems, the oxygen for the formation of the M-O-M bonds is not provided by water. Instead, "oxygen-donating" reagents within the organic solvent system facilitate the condensation. This can occur through various mechanisms, such as ether or ester elimination reactions at elevated temperatures. bohrium.com

Non-aqueous methods offer several advantages, including better control over the reaction kinetics and the ability to produce materials with different morphologies and properties compared to their aqueous counterparts. researchgate.net For a compound like (Acryloxymethyl)phenethyltrimethoxysilane, where the organic functionalities are important, non-aqueous routes can be beneficial in preserving these groups and controlling the final structure of the hybrid organic-inorganic material.

Catalytic Effects on Hydrolysis and Condensation

The rates of both hydrolysis and condensation of alkoxysilanes are significantly influenced by the presence of catalysts, which can be either acids or bases. unm.edugelest.com The catalytic pathway determines the relative rates of the reactions and ultimately the structure of the resulting polysiloxane network. unm.edu

| Catalyst | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |

| Acid | Fast | Relatively Slower | Weakly branched, "polymeric" networks |

| Base | Slower | Fast | Highly branched, "colloidal" particles |

This table provides a generalized summary of catalytic effects on alkoxysilane polymerization.

Under acidic conditions, the hydrolysis of alkoxysilanes is generally rapid. unm.edu The mechanism involves the protonation of an alkoxy group, making it a better leaving group. unm.eduafinitica.com A water molecule then performs a nucleophilic attack on the silicon atom. unm.edu

The general steps for acid-catalyzed hydrolysis are:

Protonation of the alkoxy oxygen.

Nucleophilic attack by water on the silicon atom.

Departure of the protonated alcohol molecule.

Acid-catalyzed condensation is typically the rate-limiting step and tends to occur between a fully hydrolyzed silanetriol and a partially hydrolyzed species. This leads to the formation of more linear or randomly branched polymer chains. unm.edu The resulting gels are often described as "polymeric." unm.edu

In base-catalyzed pathways, the hydrolysis rate is generally slower than in acidic conditions. unm.edu The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.govunm.edu

The condensation reaction, however, is accelerated under basic conditions. unm.edu The mechanism involves the deprotonation of a silanol group to form a highly nucleophilic silanolate anion (≡Si-O⁻). nih.gov This anion then readily attacks a neutral silanol or alkoxysilane. nih.gov This rapid condensation favors the formation of highly branched clusters and dense, spherical particles, leading to what is often termed a "colloidal" or "particulate" gel structure. unm.edu

Influence of Metal Hydroxide Catalysts

The hydrolysis and condensation of alkoxysilanes, including (Acryloxymethyl)phenethyltrimethoxysilane, are significantly accelerated by the presence of base catalysts, with metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) being particularly potent. nih.govwikipedia.org Under basic conditions, the reaction mechanism involves the nucleophilic attack of a hydroxide anion (OH⁻) or a deprotonated silanol (silanolate anion, ≡Si-O⁻) on the silicon atom. unm.edu This process is generally faster than acid-catalyzed reactions. nih.gov

The use of a strong base like sodium hydroxide can dramatically increase the rate of both hydrolysis and condensation. nih.gov It is a more effective catalyst than weaker bases like ammonium (B1175870) hydroxide because it dissociates more completely, providing a higher concentration of hydroxide ions in the reaction medium. nih.gov This leads to a rapid formation of siloxane bonds (Si-O-Si). nih.gov The general mechanism for base-catalyzed hydrolysis proceeds via a bimolecular displacement reaction (Sₙ2-Si), involving a five- or six-coordinate silicon intermediate.

However, a critical consideration when using metal hydroxide catalysts with (Acryloxymethyl)phenethyltrimethoxysilane is the stability of the acryloxymethyl functional group. Acrylate (B77674) esters are susceptible to hydrolysis under strong basic conditions, a reaction known as saponification. This can lead to the cleavage of the ester bond, forming a carboxylate salt and methanol (B129727), which is a competing reaction to the desired hydrolysis of the methoxy groups at the silicon center. The phenethyl group, being a stable hydrocarbon chain, is not expected to be affected by metal hydroxide catalysts under typical reaction conditions.

The table below summarizes the expected effects of metal hydroxide catalysts on the key reactions of (Acryloxymethyl)phenethyltrimethoxysilane.

| Reaction | Effect of Metal Hydroxide Catalyst (e.g., NaOH, KOH) | Potential Side Reactions |

| Hydrolysis of Si-OCH₃ bonds | Significantly accelerated | - |

| Condensation of Si-OH groups | Significantly accelerated, leading to rapid formation of Si-O-Si bonds | - |

| Stability of Acryloxymethyl group | Potential for hydrolysis (saponification) of the ester linkage | Cleavage of the acryloxy group |

| Stability of Phenethyl group | Generally stable | - |

Factors Influencing Oligosiloxane and Polysiloxane Formation

The formation of oligomeric and polymeric siloxanes from (Acryloxymethyl)phenethyltrimethoxysilane is a complex process influenced by several interdependent factors. organic-chemistry.orgscispace.com These factors dictate the structure, molecular weight, and properties of the resulting siloxane network.

Key Influencing Factors:

Water-to-Silane Ratio (R): The amount of water available for hydrolysis is a critical parameter. A stoichiometric amount of water is required to hydrolyze all three methoxy groups. Sub-stoichiometric R values will result in incomplete hydrolysis and the presence of unreacted methoxy groups in the final structure. Conversely, a large excess of water can favor the formation of more highly condensed, and potentially particulate, structures. unm.edu

pH and Catalyst Type: As discussed, the pH of the reaction medium has a profound effect on the relative rates of hydrolysis and condensation. scispace.com Acidic conditions generally favor hydrolysis over condensation, leading to the formation of more linear, less-branched oligomers. unm.edu In contrast, basic conditions, especially with strong catalysts like metal hydroxides, promote rapid condensation, often leading to more compact, highly branched, or cross-linked structures. nih.govunm.edu

Organic Substituent (R' group): The nature of the non-hydrolyzable organic group attached to the silicon atom influences the reaction rates and the structure of the resulting polymer. The bulky phenethyl group and the functional acryloxymethyl group in (Acryloxymethyl)phenethyltrimethoxysilane can introduce steric hindrance, which may slow down the condensation rate compared to smaller, non-functional silanes. This steric effect can favor the formation of smaller, cyclic oligomers or less densely cross-linked polymers.

Solvent: The choice of solvent affects the solubility of the silane (B1218182), water, and the forming oligomers. A co-solvent, often an alcohol like ethanol, is typically used to create a homogeneous reaction mixture. The solvent can influence reaction rates by affecting the concentration of reactants and the stability of reaction intermediates.

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. This can lead to faster network formation but may also influence the final structure of the polysiloxane.

Silane Concentration: Higher concentrations of the silane can lead to an increased rate of condensation and favor the formation of higher molecular weight polymers. gelest.com

The interplay of these factors is summarized in the interactive data table below, which outlines the general trends observed in the formation of oligosiloxanes and polysiloxanes from functionalized trimethoxysilanes.

| Factor | Condition | Expected Outcome on Oligo/Polysiloxane Structure |

| Water/Silane Ratio | Low | Incomplete hydrolysis, linear or lightly branched oligomers |

| High | Highly condensed, potentially particulate structures | |

| pH / Catalyst | Acidic (pH < 7) | Favors hydrolysis; more linear, less branched polymers |

| Neutral (pH ≈ 7) | Slowest reaction rates for both hydrolysis and condensation | |

| Basic (pH > 7) | Favors condensation; highly branched, cross-linked networks | |

| Organic Substituent | Bulky/Sterically Hindering | Slower condensation, potential for cyclic structures |

| Small/Non-hindering | Faster condensation, more compact structures | |

| Concentration | Low | Favors formation of smaller oligomers, including cyclics |

| High | Favors formation of higher molecular weight polymers |

Hydrolytic Stability and Sensitivity of the Compound

The hydrolytic stability of (Acryloxymethyl)phenethyltrimethoxysilane refers to its resistance to undesired hydrolysis in the presence of moisture. This is a crucial property, especially during storage and in applications where controlled reactivity is required. The sensitivity of this compound to water is primarily dictated by the reactivity of the trimethoxysilyl group and the stability of the organic functionalities.

The Si-OCH₃ bonds are inherently susceptible to hydrolysis, and this reaction is the basis for the compound's utility. The rate of this hydrolysis is at its minimum at a neutral pH and increases significantly in either acidic or basic conditions. scispace.com Therefore, the compound is sensitive to both acids and bases in the presence of water.

Studies on analogous methacryloyloxy-functional silanes have shown that the reactivity of the alkoxysilyl groups can be influenced by the proximity of the ester functionality. researchgate.net For instance, methacryloyloxymethyltrimethoxysilane exhibits significantly higher reactivity in hydrolysis and condensation compared to its propyl-spaced counterpart (3-methacryloyloxypropyltrimethoxysilane). researchgate.net This suggests that the acryloxymethyl group in the target compound may also influence the reactivity of the trimethoxysilyl moiety.

The table below provides a qualitative assessment of the hydrolytic stability of the different functional parts of the (Acryloxymethyl)phenethyltrimethoxysilane molecule under various pH conditions.

| Molecular Group | Acidic Conditions (pH < 7) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 7) |

| Trimethoxysilyl (Si-OCH₃) | Sensitive to hydrolysis | Relatively stable, slow hydrolysis | Highly sensitive to hydrolysis |

| Acryloxymethyl (Ester Linkage) | Moderately sensitive to hydrolysis | Relatively stable | Highly sensitive to hydrolysis (saponification) |

| Phenethyl | Stable | Stable | Stable |

Interfacial Interaction Mechanisms and Surface Modification

Fundamental Principles of Silane (B1218182) Coupling at Interfaces

The coupling mechanism of (Acryloxymethyl)phenethyltrimethoxysilane involves a series of chemical reactions at the interface between an inorganic substrate and an organic matrix. These reactions are governed by the reactivity of its two primary functional components.

The trimethoxysilane (B1233946) end of the molecule provides the mechanism for bonding to inorganic materials. This process is initiated by the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) into reactive silanol (B1196071) groups (Si-OH) in the presence of water. researchgate.netnih.gov This hydrolysis can be catalyzed by either acid or base. mdpi.com

The hydrolysis reaction can be represented as follows: (C₆H₅CH₂CH₂CH₂OCH₂OCOC(CH₃)=CH₂)Si(OCH₃)₃ + 3H₂O → (C₆H₅CH₂CH₂CH₂OCH₂OCOC(CH₃)=CH₂)Si(OH)₃ + 3CH₃OH

These newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as silica (B1680970), glass, and metal oxides. researchgate.netwiley.com This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the silane molecule onto the inorganic surface. researchgate.net A secondary reaction pathway involves the condensation of silanols with each other, leading to the formation of a cross-linked polysiloxane network at the interface. researchgate.netmdpi.com Studies on analogous trimethoxysilanes have shown that the kinetics of hydrolysis and condensation are significantly influenced by factors such as pH, water concentration, and the presence of catalysts. nih.govlongdom.org For instance, acidic conditions tend to favor hydrolysis, while basic conditions promote condensation reactions. taylorfrancis.com

Furthermore, research has demonstrated that alkoxysilanes can also react directly with strained siloxane bonds on dehydroxylated silica surfaces, providing an alternative adhesion mechanism where surface hydroxyl groups are not required. nih.gov

The acryloxymethylphenethyl group of the silane is designed to interact with the organic polymer matrix. The phenethyl group provides a degree of hydrophobicity and steric bulk, which can enhance compatibility with certain polymer systems. The key reactive component is the terminal acryloxy group (often referred to as acrylate). This group is highly reactive and can readily participate in free-radical polymerization reactions. nih.gov

This makes (Acryloxymethyl)phenethyltrimethoxysilane particularly suitable for use in UV-curable resin systems, where the acryloxy group can copolymerize with other acrylic monomers in the matrix upon exposure to UV radiation. nih.gov This copolymerization forms covalent bonds between the silane and the polymer matrix, completing the molecular bridge from the inorganic substrate to the organic resin. The result is a significant improvement in adhesion and, consequently, the mechanical properties of the composite material. nih.gov The formation of these strong interfacial bonds helps to efficiently transfer stress from the polymer matrix to the reinforcing inorganic material.

The combination of reactions at the inorganic surface and within the organic matrix leads to the formation of a distinct "interphase" or interfacial bonding layer. This layer is not a simple two-dimensional plane but a three-dimensional region with a gradient of properties. The structure of this interphase is complex and can consist of several layers of silane molecules. taylorfrancis.com

The initial layer is typically chemisorbed, meaning it is covalently bonded to the substrate surface through siloxane linkages. researchgate.net Subsequent layers may be physisorbed, held by weaker forces such as hydrogen bonds and van der Waals interactions. taylorfrancis.com These physisorbed layers can interdiffuse with the polymer matrix, creating a region of molecular entanglement that further enhances adhesion. researchgate.net The thickness and morphology of this interfacial layer are influenced by the deposition conditions, including silane concentration, solvent, temperature, and the presence of water. wiley.com The result is a flexible and robust layer that can effectively dissipate stress and improve the durability of the composite material. researchgate.net

Adsorption and Deposition Phenomena

The process of forming a silane layer on a substrate is governed by adsorption and deposition phenomena. These can be controlled to produce either a monolayer or a multilayer film, each with distinct characteristics and applications.

The formation of a self-assembled monolayer (SAM) is a spontaneous process where the silane molecules organize themselves into a single, ordered layer on the substrate. beilstein-journals.orgnih.gov This process is typically carried out from a dilute solution or the vapor phase. The mechanism involves the chemisorption of the trimethoxysilane headgroups onto the substrate. researchgate.net

The formation of a SAM can be described in several steps:

Initial Adsorption: Individual silane molecules adsorb onto the substrate surface. At low surface coverage, they may exist as a disordered mass or a "lying down" phase. researchgate.net

Nucleation and Growth: As more molecules adsorb, they begin to form ordered, close-packed islands. These islands then grow until they coalesce, covering the entire substrate with a single monolayer. researchgate.net

The quality and packing density of the resulting monolayer are highly dependent on the reaction conditions. For instance, the presence of a controlled amount of water is crucial for the hydrolysis of the methoxy groups, which enables covalent bonding to the substrate. nih.gov The solvent also plays a critical role; for example, toluene (B28343) is a common solvent for the deposition of silane SAMs. taylorfrancis.com

The adsorption behavior of silanes onto surfaces like silica can be characterized by adsorption isotherms. The following table shows representative data for the adsorption of a functional silane on a silica surface, illustrating how the amount of adsorbed silane varies with its concentration in solution.

| Silane Concentration (mmol/L) | Amount Adsorbed (mmol/g) |

| 0.5 | 0.15 |

| 1.0 | 0.28 |

| 2.0 | 0.45 |

| 5.0 | 0.60 |

| 10.0 | 0.65 |

| 20.0 | 0.66 |

This table presents illustrative data based on typical Langmuir-type adsorption isotherms for silanes on silica, as described in the literature. taylorfrancis.comresearchgate.net

Under different conditions, particularly at higher concentrations and with sufficient water, (Acryloxymethyl)phenethyltrimethoxysilane can form multilayer polysiloxane films. taylorfrancis.comwiley.com These films are formed through the polycondensation of the silane molecules, both with the surface and with each other in solution. researchgate.net

The process begins with the hydrolysis of the trimethoxysilane groups, as with monolayer formation. However, in this case, the condensation reactions dominate, leading to the formation of oligomeric and polymeric siloxane chains in the solution. These polysiloxane structures then deposit onto the substrate surface. mdpi.com The thickness of these films can be controlled by factors such as the reaction time, silane concentration, and the amount of water and catalyst present. researchgate.net

Studies on similar methacryloxy-functional silanes have shown that the resulting film can significantly alter the surface properties of the substrate, such as its porosity and moisture adsorption characteristics. The formation of these multilayer films can be monitored using techniques like spectroscopic ellipsometry, which can measure the thickness and refractive index of the growing film in real-time. researchgate.net Atomic force microscopy (AFM) is another powerful tool used to characterize the topography and morphology of both monolayer and multilayer silane films. wiley.comlongdom.org

The properties of these multilayer films are influenced by the degree of cross-linking within the polysiloxane network. The acryloxy functional groups can also undergo polymerization, especially under UV irradiation, to further cross-link the film and enhance its mechanical and thermal stability. nih.gov

Influence of Deposition Methods on Interfacial Structure

Molecular Design and Interfacial Reactivity

The specific molecular structure of (Acryloxymethyl)phenethyltrimethoxysilane, particularly the length and nature of the linker and the steric demands of the surface, plays a critical role in its interfacial behavior.

The phenethyl group in (Acryloxymethyl)phenethyltrimethoxysilane serves as a linker or spacer between the inorganic-reactive trimethoxysilyl head and the organic-reactive acryloxymethyl tail. The length and flexibility of this linker are crucial for the accessibility of the acryloxymethyl group. A longer, more flexible linker can provide the terminal functional group with greater conformational freedom, allowing it to orient away from the surface and become more accessible for subsequent reactions, such as polymerization. In studies of other molecular systems, it has been observed that linker length can significantly impact reactivity, with very short linkers sometimes leading to less favorable outcomes. nih.gov The phenethyl linker provides a degree of rigidity and defined spacing that can prevent the reactive acrylate (B77674) from being sterically hindered by the substrate surface or by adjacent molecules in a densely packed layer.

When (Acryloxymethyl)phenethyltrimethoxysilane molecules self-assemble on an inorganic surface, they are subject to significant steric constraints. The packing density of the molecules in the resulting monolayer or thin film dictates the available volume for each molecule. In highly dense films, intermolecular crowding can severely restrict the conformational freedom of the phenethyl linker and the terminal acryloxymethyl group. Research on other self-assembled monolayers (SAMs) has shown that tight packing can inhibit molecular motion and reactivity. nih.govacs.org For example, in densely packed azobenzene (B91143) SAMs, the steric hindrance from neighboring molecules can completely prevent the photoisomerization (trans-cis switching) that would otherwise occur. nih.govacs.org Similarly, if (Acryloxymethyl)phenethyltrimethoxysilane forms a very dense layer, the accessibility of the acryloyl group for polymerization could be significantly reduced due to steric hindrance from adjacent molecules.

Partition, Orientation, and Self-Assembly in Bonded Phases

When (Acryloxymethyl)phenethyltrimethoxysilane is used to create a chemically bonded phase, for instance on the surface of silica particles for chromatography, its behavior is governed by a combination of adsorption and partitioning effects. hawach.comnih.gov

Self-Assembly and Orientation: The initial formation of the bonded phase is a self-assembly process driven by the reaction of the trimethoxysilyl groups with the silica surface, forming stable Si-O-Si-C linkages. veeprho.com The orientation of the molecules is influenced by the interactions between the phenethyl groups (via π-π stacking and van der Waals forces) and the polarity of the acryloxymethyl group. mdpi.com This self-assembly process aims to create a uniform, often monolayer, coverage on the substrate. hawach.com

Polymerization and Cross Linking Behavior of the Acryloxymethyl Moiety

Radical Polymerization Pathwaysgelest.comyoutube.comyoutube.com

The acrylate (B77674) portion of (Acryloxymethyl)phenethyltrimethoxysilane readily undergoes radical polymerization, a process common to all acrylate and methacrylate (B99206) functional compounds. gelest.com This chain-growth polymerization involves three key stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. These highly reactive radicals then attack the carbon-carbon double bond of the acrylate group, transferring the radical to the monomer and initiating a polymer chain. youtube.com

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. youtube.com This step repeats, rapidly increasing the molecular weight of the polymer. The reactivity of acrylate siloxanes in this stage is comparable to their organic counterparts. gelest.com

Termination: The growth of a polymer chain ceases when two radical chains react with each other. youtube.com This can occur through combination, where two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains. youtube.comyoutube.com

(Acryloxymethyl)phenethyltrimethoxysilane is well-suited for integration into ultraviolet (UV) curing systems, a method of photo-polymerization widely used for coatings, adhesives, and inks. researchgate.net This technology offers rapid, solvent-free curing at ambient temperatures. cnrs.fr In these systems, polymerization is initiated by a photoinitiator that absorbs UV light and cleaves to form free radicals. researchgate.net

Acrylate-functional siloxanes are known to cure significantly faster than their methacrylate counterparts upon exposure to UV radiation in the presence of a photoinitiator. gelest.com The high reactivity allows for fast production speeds. polymerinnovationblog.com However, the high oxygen permeability of siloxanes can lead to oxygen inhibition, a process where oxygen molecules scavenge the free radicals, terminating polymerization. This often necessitates curing under an inert atmosphere like nitrogen or using specialized additives to mitigate the effect. gelest.com

A typical UV-curable formulation includes several key components that work in concert to achieve the desired properties.

| Component | Function | Example(s) | Citation |

|---|---|---|---|

| Oligomer | Provides the primary film properties (e.g., hardness, flexibility, chemical resistance). | Epoxy Acrylates, Urethane Acrylates, (Acryloxymethyl)phenethyltrimethoxysilane | cnrs.fr |

| Monomer | Acts as a reactive diluent to control viscosity and cross-link density. | Isobornyl Acrylate, Tripropyleneglycol Diacrylate | polymerinnovationblog.com |

| Photoinitiator | Absorbs UV light to generate free radicals and initiate polymerization. | Benzoin Ethers, Morpholino Ketones | gelest.comresearchgate.net |

| Additive | Modifies properties such as flow, slip, or adhesion. Can also include stabilizers. | Flow aids, Wetting agents, Amine synergists (to reduce oxygen inhibition) | polymerinnovationblog.com |

Copolymerization with Organic Monomersnih.govcmu.edu

The acrylate functionality of (Acryloxymethyl)phenethyltrimethoxysilane allows it to copolymerize with a wide range of traditional organic monomers. This process enables the creation of hybrid polymers that combine the properties of the silane (B1218182) (e.g., thermal stability, low surface energy) with the characteristics of the organic comonomer.

Common comonomers for radical copolymerization with acrylates include:

Styrenes: Copolymerization with styrene (B11656) can enhance the refractive index and mechanical properties of the resulting material. cmu.edu

(Meth)acrylates: Blending with other acrylates and methacrylates allows for precise tuning of properties like glass transition temperature (Tg), cross-link density, and flexibility. nih.govnih.gov

Vinyl Esters: Copolymerization with vinyl esters can result in systems with distinct polymerization regimes due to differences in monomer reactivity, which can be used to control network formation. nih.gov

The resulting graft copolymers can have a single glass transition temperature, indicating good compatibility between the components. cmu.edu The incorporation of the silane can be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) and Size Exclusion Chromatography (SEC). cmu.edu

| Comonomer Type | Potential Impact on Final Polymer | Example |

|---|---|---|

| Styrenic | Improves toughness, refractive index | Styrene |

| (Meth)acrylic | Adjusts Tg, hardness, flexibility, cross-link density | Methyl Methacrylate, Butyl Acrylate |

| Vinyl Ester | Modifies polymerization kinetics and network structure | Vinyl Acetate |

Ring-Opening Metathesis Polymerization (ROMP) with Specific Catalyststandfonline.comgelest.comtandfonline.com

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization method that proceeds via the cleavage and reformation of carbon-carbon double bonds within cyclic olefins. gelest.com This reaction is catalyzed by specific transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. tandfonline.comtandfonline.com

It is crucial to note that the acryloxymethyl moiety of (Acryloxymethyl)phenethyltrimethoxysilane does not undergo ROMP. The acrylate double bond is not part of a strained ring system and therefore does not participate in this type of reaction. ROMP is specific to monomers containing a cyclic alkene structure, such as norbornene or dicyclopentadiene. tandfonline.comtandfonline.com

For a molecule like (Acryloxymethyl)phenethyltrimethoxysilane to be incorporated into a polymer via ROMP, it would first need to be chemically modified to contain a ROMP-active functional group, for instance, by reacting it with a compound containing a norbornene moiety.

Cross-linking with Siloxane Polymersnih.govnih.gov

The trimethoxysilane (B1233946) group of (Acryloxymethyl)phenethyltrimethoxysilane provides a second, distinct curing mechanism: hydrolysis and condensation. nih.gov This allows the molecule to act as a cross-linking agent or an adhesion promoter, forming durable inorganic siloxane (Si-O-Si) bonds. nih.gov This reaction proceeds in two steps:

Hydrolysis: In the presence of water (often atmospheric moisture) and a catalyst (acid or base), the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071) intermediate and releasing methanol (B129727) as a byproduct. nih.gov

Condensation: The newly formed silanol groups can then react with other silanol groups (either on another silane molecule or on a silanol-functional polymer) to form a stable siloxane bond and release a molecule of water. nih.gov

This dual-cure capability allows for the creation of hybrid networks where the acrylate groups form an organic polymer network and the silane groups form an inorganic, cross-linked network.

(Acryloxymethyl)phenethyltrimethoxysilane can be effectively cross-linked with hydroxyl-terminated siloxane polymers, such as hydroxyl-terminated polydimethylsiloxane (B3030410) (HPDMS). rsc.org After the initial hydrolysis of the trimethoxysilane to its silanol form, it can co-condense with the terminal Si-OH groups of the HPDMS chains. researchgate.net This reaction extends the polymer chains and creates a cross-linked network, converting a liquid or soft polymer into a solid, elastomeric material. rsc.org

The reaction can be catalyzed by acids or bases. nih.gov The rate and extent of the reaction are influenced by several factors.

| Factor | Influence on Reaction | Citation |

|---|---|---|

| pH (Catalyst) | Reaction is slowest near neutral pH and is accelerated by both acids and bases. | nih.gov |

| Water Availability | Water is required for the initial hydrolysis step. | nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. | researchgate.net |

| Steric Hindrance | Bulky groups on the silicon atom can slow the reaction rate. | nih.gov |

Hydride-functional siloxanes, which contain silicon-hydride (Si-H) bonds, are typically cross-linked into polymer systems via a hydrosilylation reaction. gelest.com This is an addition reaction where the Si-H bond adds across a carbon-carbon double or triple bond, a process most often catalyzed by platinum complexes. mdpi.comgelest.com

While the most common substrates for hydrosilylation in silicone chemistry are vinyl groups (-CH=CH₂), the reaction can also occur with acrylate double bonds. mdpi.comgelest.com The hydrosilylation of the acrylate group on (Acryloxymethyl)phenethyltrimethoxysilane with a hydride-functional siloxane would proceed in the presence of a platinum catalyst to form a stable silicon-carbon bond, integrating the molecule into the siloxane network. mdpi.com The reaction progress can be monitored by the disappearance of the Si-H stretching peak (around 2150-2200 cm⁻¹) in the FT-IR spectrum. mdpi.com This addition cure system is advantageous as it produces no byproducts. gelest.com

Advanced Characterization Methodologies for Performance and Interfacial Studies

Spectroscopic Techniques for Investigating Hydrolysis and Condensation Products

The performance of (Acryloxymethyl)phenethyltrimethoxysilane as a coupling agent is predicated on its hydrolysis and subsequent condensation reactions. Spectroscopic methods are indispensable for monitoring these chemical transformations in real-time or post-reaction.

Fourier Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for tracking the key stages of the silane's reaction. The hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to silanol (B1196071) groups (Si-OH) and the condensation of silanols to form siloxane bonds (Si-O-Si) can be followed by observing specific changes in the infrared spectrum. researchgate.net The hydrolysis process is monitored by the decrease in intensity of absorption bands corresponding to Si-O-C stretching and the appearance of a broad absorption band for O-H stretching in the newly formed silanol groups. researchgate.net Concurrently, the formation of methanol (B129727) as a byproduct can be tracked. As condensation proceeds, the Si-OH band diminishes, and new, strong absorption bands characteristic of Si-O-Si asymmetric stretching appear, indicating the formation of a polysiloxane network. researchgate.netresearchgate.net

Table 1: Hypothetical FT-IR Band Assignments for the Hydrolysis and Condensation of (Acryloxymethyl)phenethyltrimethoxysilane

| Wavenumber (cm⁻¹) | Assignment | Process Indicated |

| ~2843 | C-H stretch in Si-O-CH₃ | Hydrolysis (Decreasing Intensity) |

| ~1190, 1080 | Si-O-C stretch | Hydrolysis (Decreasing Intensity) |

| ~3200-3600 (broad) | O-H stretch in Si-OH | Hydrolysis (Appearance), Condensation (Disappearance) |

| ~950 | Si-OH stretch | Hydrolysis (Appearance), Condensation (Disappearance) |

| ~1130-1000 | Si-O-Si asymmetric stretch | Condensation (Appearance & Growth) |

Surface Science Methodologies for Analyzing Modified Substrates

To confirm the successful grafting of (Acryloxymethyl)phenethyltrimethoxysilane onto a substrate and to understand the nature of the resulting surface, specialized surface-sensitive techniques are employed.

X-ray Photoelectron Spectroscopy (XPS): As a highly surface-sensitive technique, XPS provides the elemental and chemical state composition of the top 5-10 nanometers of a surface. unica.it It is an ideal tool for verifying the presence of the silane on a treated substrate. eag.com After modification, survey scans will reveal the presence of silicon (from the Si 2p peak) and changes in the relative concentrations of carbon (C 1s) and oxygen (O 1s). High-resolution XPS scans provide chemical bonding information. For instance, the Si 2p peak can be deconvoluted to identify silicon atoms bonded to oxygen in the substrate (Si-O-Substrate) and to other silicon atoms via siloxane bridges (Si-O-Si), confirming covalent attachment and self-condensation on the surface. unica.iteag.com

Table 2: Typical Binding Energies in XPS Analysis for a Substrate Modified with (Acryloxymethyl)phenethyltrimethoxysilane

| Element (Core Level) | Binding Energy (eV) | Chemical State Assignment |

| C 1s | ~284.8 | C-C / C-H (adventitious carbon, phenethyl group) |

| C 1s | ~286.5 | C-O (ether, ester, alcohol) |

| C 1s | ~289.0 | O-C=O (ester/carboxylate) |

| O 1s | ~532.5 | Si-O-Si / Si-O-C |

| O 1s | ~533.2 | C-O / O-H |

| Si 2p | ~102.5 | R-Si-O₂ (partially condensed) |

| Si 2p | ~103.5 | Si-O-Si (fully condensed SiO₂) |

Microscopic and Morphological Characterization of Hybrid Materials

Microscopy techniques are essential for visualizing the effects of (Acryloxymethyl)phenethyltrimethoxysilane on the structure and morphology of hybrid materials and composites, particularly at the filler-matrix interface.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of surface topography. In composite materials where the silane acts as a coupling agent, SEM analysis of cryo-fractured surfaces is particularly revealing. Improved interfacial adhesion due to the silane results in a more cohesive fracture surface, with less evidence of filler particle pull-out or debonding from the polymer matrix.

Transmission Electron Microscopy (TEM): Offering higher magnification than SEM, TEM allows for the direct visualization of the interfacial region between filler particles and the matrix. A thin, uniform layer of the condensed silane may be observed at the interface, providing direct evidence of its role as a molecular bridge. Cryo-TEM is a valuable extension of this technique for studying the formation and structure of hybrid materials, preserving their native state in solution. cornell.edu

Atomic Force Microscopy (AFM): AFM maps surface topography at the nanoscale and can also probe local mechanical properties. It can be used to characterize the change in surface roughness of a substrate following silane deposition. In phase-imaging mode, AFM can differentiate between materials with different properties, allowing for the mapping of the silane layer's distribution on a substrate or the visualization of distinct filler and matrix phases in a composite.

Mechanical and Rheological Property Assessment of Integrated Systems

The ultimate measure of (Acryloxymethyl)phenethyltrimethoxysilane's effectiveness as a coupling agent or modifier is the enhancement of the macroscopic properties of the final material.

Mechanical Property Assessment: Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymer composites. ijaem.net It subjects a sample to a sinusoidal stress and measures the resulting strain. ijaem.net The use of (Acryloxymethyl)phenethyltrimethoxysilane as a coupling agent significantly impacts DMA results. mdpi.com

Storage Modulus (E'): This parameter reflects the material's stiffness. youtube.com Effective silane coupling enhances stress transfer from the polymer matrix to the reinforcing filler, leading to a significant increase in the storage modulus, particularly at temperatures above the polymer's glass transition temperature (T_g). mdpi.com

Loss Factor (tan δ): This is the ratio of the loss modulus (E'') to the storage modulus (E') and is a measure of the material's damping properties. youtube.com Strong interfacial adhesion, promoted by the silane, restricts the mobility of polymer chains at the filler surface. This often results in a broadening of the tan δ peak and a shift in the glass transition temperature, which is a key indicator of enhanced filler-matrix interaction. mdpi.com The DMA is recognized as the most sensitive method for detecting the glass transition. youtube.com

Table 3: Expected Impact of (Acryloxymethyl)phenethyltrimethoxysilane on DMA Properties of a Filler-Reinforced Polymer Composite

| DMA Parameter | Composite without Silane | Composite with Silane | Rationale for Change |

| Storage Modulus (E') (above T_g) | Lower | Higher | Improved stress transfer across the interface. mdpi.com |

| Tan δ Peak Height | Higher | Lower | Restricted polymer chain mobility at the interface reduces damping. |

| Glass Transition (T_g) (from tan δ peak) | Baseline | Often shifts to a higher temperature | Stronger interaction between polymer and filler. mdpi.com |

Theoretical and Computational Approaches to Understanding Acryloxymethyl Phenethyltrimethoxysilane Chemistry

Molecular Modeling of Hydrolysis and Condensation Mechanisms

The performance of (Acryloxymethyl)phenethyltrimethoxysilane as a coupling agent is fundamentally dependent on its hydrolysis and condensation reactions. Molecular modeling techniques, such as molecular dynamics (MD) and density functional theory (DFT), can provide detailed insights into these processes.

The initial step of hydrolysis involves the reaction of the methoxysilane groups with water to form silanols. Computational models can be used to determine the reaction pathway and activation energies for this process. By simulating the interaction of a single (Acryloxymethyl)phenethyltrimethoxysilane molecule with water molecules, the step-wise hydrolysis of the three methoxy (B1213986) groups can be observed. Key parameters that can be calculated include the energy barriers for each hydrolysis step and the relative stability of the resulting silanol (B1196071) intermediates.

Following hydrolysis, the silanol groups can undergo condensation reactions with other silanol groups or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. Molecular modeling can be employed to simulate the condensation process, identifying the most favorable reaction pathways and the structure of the resulting oligomeric and polymeric siloxane networks. These simulations can also investigate the influence of factors such as pH and solvent on the rates of hydrolysis and condensation.

Table 1: Hypothetical Activation Energies for the Hydrolysis of (Acryloxymethyl)phenethyltrimethoxysilane Calculated Using DFT

| Hydrolysis Step | Reactants | Products | Activation Energy (kJ/mol) |

| First Hydrolysis | (Acryloxymethyl)phenethyltrimethoxysilane + H₂O | (Acryloxymethyl)phenethyldimethoxyhydroxysilane + CH₃OH | 65 |

| Second Hydrolysis | (Acryloxymethyl)phenethyldimethoxyhydroxysilane + H₂O | (Acryloxymethyl)phenethylethoxydihydroxysilane + CH₃OH | 72 |

| Third Hydrolysis | (Acryloxymethyl)phenethylethoxydihydroxysilane + H₂O | (Acryloxymethyl)phenethyltrihydroxysilane + CH₃OH | 80 |

Note: The data in this table is hypothetical and for illustrative purposes.

Simulations of Interfacial Interactions and Adsorption Processes

The primary function of (Acryloxymethyl)phenethyltrimethoxysilane is to act as a coupling agent, promoting adhesion between organic polymers and inorganic substrates. Understanding the interactions at the interface is crucial for optimizing its performance. Molecular dynamics simulations are a powerful tool for studying these interfacial phenomena.

Simulations can be constructed to model the interface between a substrate (e.g., silica (B1680970) or a metal oxide surface) and an organic polymer matrix. (Acryloxymethyl)phenethyltrimethoxysilane molecules can then be introduced at this interface. By running simulations over time, the adsorption process of the silane (B1218182) onto the substrate surface can be observed. These simulations can reveal the preferred orientation and conformation of the adsorbed silane molecules.

Furthermore, the interactions between the phenethyl and acryloxymethyl functional groups of the silane and the polymer matrix can be investigated. By calculating the binding energies between the silane and the substrate, as well as between the silane and the polymer, the strength of the interfacial adhesion can be quantified. These simulations can also shed light on the role of the silane in displacing water from the interface, which is critical for long-term bond durability.

Table 2: Hypothetical Binding Energies of (Acryloxymethyl)phenethyltrimethoxysilane at Interfaces Calculated from MD Simulations

| Interacting Species | Interface | Binding Energy (kcal/mol) |

| Hydrolyzed (Acryloxymethyl)phenethyltrimethoxysilane | Silica Surface | -45 |

| (Acryloxymethyl)phenethyltrimethoxysilane (Acryloxymethyl group) | Epoxy Resin | -15 |

| (Acryloxymethyl)phenethyltrimethoxysilane (Phenethyl group) | Polypropylene | -10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are invaluable for predicting the reactivity of molecules. scienceopen.comscienceopen.com For (Acryloxymethyl)phenethyltrimethoxysilane, these calculations can be used to understand the reactivity of its different functional groups.

The electronic structure of the molecule can be calculated to identify regions of high and low electron density. This information can be used to predict the sites most susceptible to nucleophilic or electrophilic attack. For instance, the reactivity of the acryloxymethyl group in polymerization reactions can be assessed by calculating the energies of its frontier molecular orbitals (HOMO and LUMO). A smaller HOMO-LUMO gap generally indicates higher reactivity.

Furthermore, quantum chemical calculations can be used to model the transition states of various reactions involving the silane. scienceopen.com This allows for the determination of activation barriers and reaction rates, providing a quantitative prediction of the molecule's reactivity under different conditions. For example, the susceptibility of the siloxane bonds to hydrolysis can be evaluated by modeling the attack of a water molecule on the Si-O-Si linkage. The insights gained from these calculations can aid in the rational design of more stable and effective coupling agents. nih.gov

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Indices for (Acryloxymethyl)phenethyltrimethoxysilane Calculated Using DFT

| Molecular Orbital/Index | Value (eV) | Implication |

| HOMO Energy | -8.2 | Electron donating ability |

| LUMO Energy | -1.5 | Electron accepting ability |

| HOMO-LUMO Gap | 6.7 | Chemical reactivity |

| Electrophilicity Index (ω) | 1.8 | Susceptibility to nucleophilic attack |

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling of Hybrid Material Properties

By combining the insights gained from molecular modeling and quantum chemical calculations, it is possible to develop predictive models for the properties of hybrid materials incorporating (Acryloxymethyl)phenethyltrimethoxysilane. These models can relate the molecular structure of the silane and the resulting interfacial chemistry to macroscopic material properties such as mechanical strength, thermal stability, and environmental resistance.

Multiscale modeling approaches can be employed to bridge the gap between the molecular and macroscopic scales. For example, the results of molecular dynamics simulations of the interface can be used as input for finite element models to predict the mechanical behavior of the composite material. These models can be used to simulate stress transfer across the interface and predict failure mechanisms.

Predictive modeling can also be used to screen new silane coupling agents with modified chemical structures. By computationally evaluating the performance of a range of virtual compounds, researchers can identify promising candidates for synthesis and experimental testing. This approach has the potential to significantly accelerate the development of new and improved hybrid materials with tailored properties. Machine learning models trained on data from quantum chemical calculations can also provide rapid predictions of material properties. chemrxiv.org

Table 4: Hypothetical Predicted Mechanical Properties of a Polymer Composite with and without (Acryloxymethyl)phenethyltrimethoxysilane

| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Interfacial Shear Strength (MPa) |

| Polymer Composite (without silane) | 50 | 2.5 | 15 |

| Polymer Composite (with silane) | 85 | 3.8 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of (Acryloxymethyl)phenethyltrimethoxysilane and related organofunctional silanes traditionally relies on hydrosilylation reactions, often catalyzed by precious metals like platinum. scispace.comresearchgate.net A significant future research direction lies in the development of more sustainable and cost-effective catalytic systems.

Emerging Catalytic Systems: Research is increasingly focused on catalysts based on earth-abundant transition metals such as iron, cobalt, and nickel. nih.gov These catalysts offer a more economical and environmentally friendly alternative to platinum-based systems. scispace.com For instance, cobalt-based catalysts have shown high activity and selectivity in the hydrosilylation of alkenes under mild conditions. nih.gov The development of such systems for the synthesis of (Acryloxymethyl)phenethyltrimethoxysilane could significantly reduce production costs and environmental impact.

Another promising area is the exploration of photo-activated catalysts. acs.org These systems allow for spatio-temporal control over the reaction, enabling the synthesis of complex polymer architectures and surface modifications with high precision. acs.org The use of photoremovable protecting groups on the silane (B1218182) could also offer a novel pathway for controlled polymerization. acs.org

Novel Reaction Pathways: Beyond traditional hydrosilylation, researchers are exploring alternative reaction pathways to synthesize functionalized silanes. Dehydrogenative coupling, for example, presents a sustainable route to produce alkoxysilanes with the co-production of hydrogen as a green energy carrier. nih.gov This methodology could be adapted for the synthesis of (Acryloxymethyl)phenethyltrimethoxysilane, contributing to a circular economy approach.

The table below summarizes potential alternative catalytic systems for the synthesis of functional silanes.

| Catalyst Type | Metal Center | Key Advantages | Potential Application for (Acryloxymethyl)phenethyltrimethoxysilane |

| Earth-Abundant Metal Catalysts | Fe, Co, Ni | Cost-effective, low toxicity, sustainable | Economical and environmentally friendly synthesis |

| Photo-activated Catalysts | Pt, other transition metals | Spatio-temporal control, precision synthesis | Fabrication of patterned surfaces and complex architectures |

| Homogeneous Catalysts | Rhenium | High activity for hydrosilylation of unsaturated bonds | Efficient synthesis with potential for specific selectivities |

| N-Heterocyclic Carbene (NHC) Catalysts | Cobalt | Anti-Markovnikov selectivity in hydrosilylation | Control over the regioselectivity of the synthesis |

Development of Advanced Functional Materials Utilizing the Compound's Unique Architecture

The trifunctional nature of (Acryloxymethyl)phenethyltrimethoxysilane makes it an ideal candidate for the creation of advanced functional materials with tailored properties.

Hyperbranched Polymers and Dendrimers: The presence of multiple reactive sites allows for the synthesis of hyperbranched polymers (HBPs) and dendrimers. mdpi.com These three-dimensional macromolecules exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functional groups. mdpi.com Utilizing (Acryloxymethyl)phenethyltrimethoxysilane as a core or branching unit could lead to the development of novel HBPs for applications in coatings, additives, and drug delivery systems. mdpi.com

Organic-Inorganic Hybrid Materials: The trimethoxysilane (B1233946) group can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), while the acryloxy group is available for organic polymerization. researchgate.net This dual reactivity enables the formation of organic-inorganic hybrid materials with a unique combination of properties, such as the flexibility and processability of polymers and the thermal stability and mechanical strength of silica (B1680970). These hybrids are promising for applications in high-performance coatings, composites, and adhesives.

Surface Modification: The ability of the trimethoxysilane group to form strong covalent bonds with inorganic substrates makes (Acryloxymethyl)phenethyltrimethoxysilane an excellent coupling agent for modifying the surface of materials like glass, metals, and ceramics. The pendant acryloxy group can then be used to graft functional polymers onto the surface, creating tailored surface properties such as hydrophobicity, biocompatibility, or specific reactivity.

Strategies for Sustainable Synthesis and Application in Green Chemistry Initiatives

Future research will increasingly focus on the development of sustainable synthesis routes and the application of (Acryloxymethyl)phenethyltrimethoxysilane in green chemistry.

Green Synthesis Routes: A key goal is to develop synthesis methods that minimize waste, reduce energy consumption, and utilize renewable resources. acs.org This includes the use of green solvents, solvent-free reaction conditions, and highly efficient catalytic systems as discussed previously. nih.gov For instance, organocatalytic protocols for the synthesis of related silicon compounds have been developed that operate under mild, solvent-free conditions, offering a greener alternative to traditional methods. acs.org

Circular Economy Approaches: The concept of a circular economy, where waste from one process becomes a resource for another, is gaining traction. nih.gov The aforementioned dehydrogenative coupling, which produces hydrogen as a valuable byproduct, is a prime example. nih.gov Future research could explore integrating the synthesis of (Acryloxymethyl)phenethyltrimethoxysilane into such circular economy models.

Applications in Green Technologies: The compound's properties make it suitable for use in various green technologies. For example, as a coupling agent in fiber-reinforced composites, it can enhance the durability and lifespan of lightweight materials used in the automotive and aerospace industries, contributing to fuel efficiency. In coatings, it can be used to formulate low-VOC (volatile organic compound) systems, reducing air pollution.

The following table outlines green chemistry principles and their potential application in the lifecycle of (Acryloxymethyl)phenethyltrimethoxysilane.

| Green Chemistry Principle | Application in the Context of (Acryloxymethyl)phenethyltrimethoxysilane |

| Prevention | Designing synthesis pathways that minimize byproduct formation. |

| Atom Economy | Utilizing reactions like hydrosilylation that incorporate all atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous solvents and reagents with greener alternatives. |

| Design for Energy Efficiency | Developing catalytic systems that operate at ambient temperature and pressure. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based sources for the organic moieties of the silane. |

Integration into Smart Materials and Responsive Systems

A particularly exciting area of future research is the integration of (Acryloxymethyl)phenethyltrimethoxysilane into smart materials and responsive systems. These materials can change their properties in response to external stimuli, such as light, heat, pH, or an electric field. nih.govrsc.org

Stimuli-Responsive Polymers: The acryloxy group of the compound can be copolymerized with other functional monomers to create stimuli-responsive polymers. nih.gov For example, copolymerization with temperature-responsive monomers could lead to materials that change their solubility or shape at a specific temperature. These "smart" polymers have potential applications in areas like drug delivery, where the release of a therapeutic agent can be triggered by a change in the local environment. nih.gov

Smart Coatings: Incorporating (Acryloxymethyl)phenethyltrimethoxysilane into coating formulations can lead to the development of smart coatings with novel functionalities. mdpi.com For instance, self-healing coatings could be designed where the silane acts as a crosslinking agent that can reform bonds upon damage. Anti-fouling coatings that can change their surface properties to prevent the adhesion of microorganisms are another possibility, with significant applications in marine and biomedical fields. researchgate.net

Responsive Surfaces and Interfaces: By grafting polymers containing (Acryloxymethyl)phenethyltrimethoxysilane onto surfaces, it is possible to create interfaces that respond to external stimuli. utwente.nl This could be used to fabricate microfluidic devices with tunable surface properties for controlling fluid flow, or sensors where a change in the environment triggers a detectable signal. utwente.nl The integration of such responsive elements into microfluidic channels can significantly enhance their performance in controlled delivery systems. utwente.nl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Acryloxymethyl)phenethyltrimethoxysilane, and how do solvent choices influence product isolation?

- Methodological Answer : The synthesis typically involves silane coupling reactions under anhydrous conditions. Hydrocarbon solvents (e.g., pentane, hexane) are preferred for isolating aliphatic silanes due to their low polarity and ease of solvent removal . For acrylate-functional silanes, reactions are often conducted at 500 rpm to ensure homogeneity and prevent premature hydrolysis. Solvent selection impacts yield and purity; polar aprotic solvents like THF may enhance reactivity but complicate purification .

Q. How should researchers handle (Acryloxymethyl)phenethyltrimethoxysilane to minimize hydrolysis during experiments?

- Methodological Answer : Due to its sensitivity to moisture (as indicated by a "reacts slowly with moisture/water" note ), storage under inert gas (e.g., nitrogen/argon) and use of molecular sieves (4 Å) in solvents are critical. Reactions should be performed in dry glassware, and aliquots must be sealed immediately after use. Pre-drying solvents via distillation over CaH₂ or molecular sieves is recommended .

Q. What characterization techniques are essential for confirming the structure and purity of (Acryloxymethyl)phenethoxysilane derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ²⁹Si NMR confirm the acrylate and silane functional groups. For example, the acrylate proton peaks appear at δ 5.8–6.4 ppm (vinyl region) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C) validate functional group integrity .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and quantifies organic ligand grafting on silica supports (e.g., weight loss between 200–400°C corresponds to ligand decomposition) .

Advanced Research Questions